molecular formula C26H25N3O5S2 B11516413 4-butoxy-N-{2-[(2-methoxy-5-nitrobenzyl)sulfanyl]-1,3-benzothiazol-6-yl}benzamide

4-butoxy-N-{2-[(2-methoxy-5-nitrobenzyl)sulfanyl]-1,3-benzothiazol-6-yl}benzamide

Cat. No.: B11516413
M. Wt: 523.6 g/mol
InChI Key: BIXWNMKJGMFZFZ-UHFFFAOYSA-N
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Description

4-butoxy-N-{2-[(2-methoxy-5-nitrobenzyl)sulfanyl]-1,3-benzothiazol-6-yl}benzamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a benzamide core with multiple functional groups, including a butoxy group, a methoxy group, a nitro group, and a benzothiazolyl group. These functional groups contribute to its unique chemical properties and reactivity.

Preparation Methods

The synthesis of 4-butoxy-N-{2-[(2-methoxy-5-nitrobenzyl)sulfanyl]-1,3-benzothiazol-6-yl}benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.

    Introduction of the Sulfanyl Group: The sulfanyl group can be introduced by reacting the benzothiazole core with 2-methoxy-5-nitrobenzyl chloride in the presence of a base.

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 4-butoxybenzoic acid with thionyl chloride to form the corresponding acid chloride, followed by reaction with the benzothiazole derivative.

Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to achieve higher yields and purity.

Chemical Reactions Analysis

4-butoxy-N-{2-[(2-methoxy-5-nitrobenzyl)sulfanyl]-1,3-benzothiazol-6-yl}benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction of the nitro group can be achieved using reducing agents like hydrogen gas in the presence of a palladium catalyst to form the corresponding amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy or butoxy groups can be replaced by other nucleophiles under suitable conditions.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and bases (e.g., sodium hydroxide, potassium carbonate).

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: It may be used in the study of enzyme inhibition and protein-ligand interactions due to its unique functional groups.

    Medicine: The compound could be investigated for its potential pharmacological properties, such as antimicrobial or anticancer activity.

    Industry: It may find applications in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of 4-butoxy-N-{2-[(2-methoxy-5-nitrobenzyl)sulfanyl]-1,3-benzothiazol-6-yl}benzamide involves its interaction with specific molecular targets. The compound’s functional groups allow it to bind to enzymes or receptors, potentially inhibiting their activity. For example, the nitro group can participate in redox reactions, while the benzothiazole core can interact with aromatic residues in proteins. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar compounds to 4-butoxy-N-{2-[(2-methoxy-5-nitrobenzyl)sulfanyl]-1,3-benzothiazol-6-yl}benzamide include:

    4-butoxy-N-(2-methoxy-5-methylphenyl)benzamide: This compound has a similar benzamide core but lacks the benzothiazole and nitro groups, resulting in different chemical properties and reactivity.

    4-butoxy-2-fluoro-N-methoxy-5-methylbenzamide:

Properties

Molecular Formula

C26H25N3O5S2

Molecular Weight

523.6 g/mol

IUPAC Name

4-butoxy-N-[2-[(2-methoxy-5-nitrophenyl)methylsulfanyl]-1,3-benzothiazol-6-yl]benzamide

InChI

InChI=1S/C26H25N3O5S2/c1-3-4-13-34-21-9-5-17(6-10-21)25(30)27-19-7-11-22-24(15-19)36-26(28-22)35-16-18-14-20(29(31)32)8-12-23(18)33-2/h5-12,14-15H,3-4,13,16H2,1-2H3,(H,27,30)

InChI Key

BIXWNMKJGMFZFZ-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)N=C(S3)SCC4=C(C=CC(=C4)[N+](=O)[O-])OC

Origin of Product

United States

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